(1-methylcyclobutyl)methanesulfonyl chloride
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Overview
Description
(1-Methylcyclobutyl)methanesulfonyl chloride: is a chemical compound with the molecular formula C6H11ClO2S . It is a sulfonyl chloride derivative, characterized by its unique structure that includes a cyclobutyl ring with a methyl group at the first position and a methanesulfonyl chloride group attached to the cyclobutyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-methylcyclobutyl)methanesulfonyl chloride typically involves the chlorosulfonation of 1-methylcyclobutane . This reaction is usually carried out using sulfur trioxide (SO3) in the presence of chlorine (Cl2) under controlled conditions to ensure the formation of the desired sulfonyl chloride group.
Industrial Production Methods: In an industrial setting, the production of This compound may involve large-scale chlorosulfonation reactors with precise temperature and pressure controls to optimize yield and purity. The process may also include purification steps such as distillation to remove any by-products and unreacted starting materials.
Chemical Reactions Analysis
(1-Methylcyclobutyl)methanesulfonyl chloride: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form (1-methylcyclobutyl)methanesulfonic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) .
Reduction: Reduction reactions are less common for sulfonyl chlorides, but they can be achieved using lithium aluminum hydride (LiAlH4) to produce (1-methylcyclobutyl)methanesulfonic acid .
Substitution: The sulfonyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles, such as alcohols or amines , to form corresponding sulfonate esters or sulfonamides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Alcohols, Amines, Pyridine
Major Products Formed:
(1-Methylcyclobutyl)methanesulfonic acid
Sulfonate esters
Sulfonamides
Scientific Research Applications
(1-Methylcyclobutyl)methanesulfonyl chloride: has several applications in scientific research, including:
Biology: The compound can be employed in the study of enzyme inhibition and as a tool in biochemical assays.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
(1-Methylcyclobutyl)methanesulfonyl chloride: can be compared with other sulfonyl chloride derivatives, such as benzene sulfonyl chloride and p-toluenesulfonyl chloride . While these compounds share the sulfonyl chloride functional group, This compound is unique due to its cyclobutyl ring structure, which imparts different chemical properties and reactivity.
Comparison with Similar Compounds
Benzene sulfonyl chloride
p-Toluenesulfonyl chloride
Methyl methanesulfonyl chloride
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Properties
IUPAC Name |
(1-methylcyclobutyl)methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2S/c1-6(3-2-4-6)5-10(7,8)9/h2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWELZJMCCBKRQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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